molecular formula C13H19NO2 B2953920 3-[(Oxan-2-ylmethoxy)methyl]aniline CAS No. 1016764-34-3

3-[(Oxan-2-ylmethoxy)methyl]aniline

Cat. No.: B2953920
CAS No.: 1016764-34-3
M. Wt: 221.3
InChI Key: XHUFKKHHDLIONK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Oxan-2-ylmethoxy)methyl]aniline is a chemical compound with the CAS Number 1016764-34-3 and a molecular weight of 221.30 . It is an aniline derivative that is functionally protected by a tetrahydropyranyl (THP) group. In organic synthesis, the THP group is a common protecting group for alcohols and other functional groups; its presence on this aniline derivative makes it a valuable building block for researchers, particularly in medicinal chemistry and drug discovery . The compound's molecular formula is C13H19NO2 . By offering a protected amine, this reagent allows for greater control and selectivity in multi-step synthetic sequences, enabling reactions to proceed on other parts of a target molecule without interference from the reactive aniline moiety. After serving its purpose, the THP protecting group can be removed under mild acidic conditions to regenerate the primary aniline. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(oxan-2-ylmethoxymethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c14-12-5-3-4-11(8-12)9-15-10-13-6-1-2-7-16-13/h3-5,8,13H,1-2,6-7,9-10,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUFKKHHDLIONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COCC2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Transformational Pathways of 3 Oxan 2 Ylmethoxy Methyl Aniline

Mechanistic Insights into Aniline (B41778) Functionalization

The aniline moiety is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and functional materials. thieme-connect.com Consequently, methods for its derivatization, particularly through direct C-H functionalization, are of significant interest in modern organic chemistry. thieme-connect.com These reactions offer an atom-economical and step-efficient alternative to traditional cross-coupling methods that require pre-functionalized starting materials. nih.gov

Detailed Mechanisms of C-H Functionalization Reactions

Transition-metal catalysis is a dominant strategy for the C-H functionalization of anilines. thieme-connect.comthieme-connect.com The mechanism typically involves the coordination of a metal catalyst to the aniline derivative, followed by the cleavage of a C-H bond to form a metallacyclic intermediate. This step is often the rate-determining and selectivity-determining part of the catalytic cycle.

For aniline derivatives, the amino group (or a modified version of it) acts as a directing group, guiding the catalyst to a specific C-H bond, most commonly at the ortho position. thieme-connect.comnih.gov A common mechanistic pathway, particularly for palladium-catalyzed reactions, involves:

Coordination: The catalyst coordinates to the nitrogen atom of the aniline.

C-H Activation: The metal center then activates a nearby C-H bond, typically an ortho C-H bond, through a process like concerted metalation-deprotonation (CMD) or oxidative addition. This forms a five- or six-membered metallacycle.

Functionalization: The metallacycle reacts with a coupling partner (e.g., an alkene, alkyne, or aryl halide).

Reductive Elimination/Product Release: The final step involves the reductive elimination of the functionalized product and regeneration of the active catalyst.

While ortho-functionalization is prevalent due to the directing effect of the nitrogen atom, meta- and para-selective functionalizations have also been developed. nih.govrsc.orgresearchgate.net Meta-selective reactions often employ specialized directing groups that position the catalyst away from the ortho positions. rsc.org Para-selective reactions can be achieved by exploiting electronic biases, steric hindrance that blocks the ortho positions, or through catalytic systems that operate via mechanisms less dependent on chelation assistance. nih.govresearchgate.net For instance, palladium catalysis with a specific S,O-ligand has been shown to promote para-selective C-H olefination of various aniline derivatives. nih.gov

Role of Catalytic Species in Regio- and Chemoselectivity

The choice of catalyst and ligands is paramount in controlling the outcome of aniline functionalization. Different metal centers (e.g., Palladium, Rhodium, Ruthenium, Nickel) and their associated ligands exhibit distinct reactivity profiles, enabling precise control over which C-H bond is activated (regioselectivity) and preventing unwanted side reactions, such as N-functionalization (chemoselectivity). thieme-connect.com

Chemoselectivity: A primary challenge in functionalizing anilines is the competition between C-H functionalization of the aromatic ring and N-H functionalization of the amino group. acs.org Historically, this was overcome by protecting the amine as an amide or with another directing group. uva.es However, modern catalytic systems have been developed to achieve direct C-H arylation on unprotected anilines. For example, a palladium catalyst system using the ligand [2,2′-bipyridin]-6(1H)-one has been shown to selectively promote ortho-C-H arylation over N-arylation (Buchwald-Hartwig amination). acs.orguva.es This selectivity is driven by kinetic differentiation in the product-forming step and a cooperative role of the ligand in the C-H cleavage step. acs.org

Regioselectivity: The ligand environment around the metal center is crucial for directing the functionalization to the desired position on the aniline ring.

Ortho-Selectivity: This is the most common outcome, achieved using a wide array of directing groups attached to the aniline nitrogen that form a stable metallacyclic intermediate with the catalyst. thieme-connect.com

Meta-Selectivity: Achieving meta-selectivity is more challenging and often requires templates that bind to the amine and position the catalyst over a meta C-H bond. rsc.org

Para-Selectivity: This can be achieved by using bulky protecting groups on the nitrogen that sterically block the ortho positions or by employing catalytic systems that operate through non-chelating pathways, such as those driven by electronic effects or specific ligand designs. nih.gov

Interactive Table: Catalytic Systems for Regioselective Aniline Functionalization
Target PositionMetal/CatalystLigand/Directing GroupReaction TypeReference
orthoPalladium (Pd)PyrimidineC-H Alkylation bohrium.com
orthoPalladium (Pd)[2,2′-bipyridin]-6(1H)-oneC-H Arylation acs.orguva.es
metaPalladium (Pd)Nitrile-based templateC-H Olefination rsc.org
paraPalladium (Pd)S,O-LigandC-H Olefination nih.gov
paraRuthenium (Ru)Pyrimidine auxiliaryC-H Alkylation researchgate.net

Radical and Polar Pathways in Aromatic and Side Chain Transformations

The functionalization of anilines is not limited to polar, metal-mediated pathways. Radical reactions offer complementary reactivity for modifying both the aromatic ring and its substituents. thieme-connect.de The distinction between polar and radical mechanisms lies in the nature of the bond-cleavage and bond-formation steps (heterolytic vs. homolytic).

Polar Pathways: These are exemplified by the transition-metal-catalyzed C-H activations discussed above, which involve intermediates with distinct ionic or polarized character. Electrophilic aromatic substitution is another classic polar pathway, though it is often complicated by the reactivity of the amino group.

Radical Pathways: These reactions involve free radical intermediates. In the context of aniline derivatives, radical reactions can be initiated by various means, including photoredox catalysis, thermal decomposition of initiators, or single-electron transfer (SET) events. nih.govbeilstein-journals.org

Aromatic Transformations: Radical addition to the aniline ring can occur, although it is often less selective than metal-catalyzed processes.

Side Chain Transformations: The benzylic C-H bonds on substituents attached to the aniline ring or nitrogen are susceptible to radical abstraction. For instance, α-C-H bonds of N-alkylanilines can be functionalized via photoredox-generated aminoalkyl radicals. nih.gov Similarly, hydroxyl radicals (•OH) can react with aniline derivatives by abstracting a hydrogen atom from the alkyl side chain to form α-aminoalkyl radicals or by adding to the aromatic ring to produce hydroxycyclohexadienyl radicals. researchgate.netmdpi.com

The interplay between radical and polar steps can be harnessed in "radical-polar crossover" reactions. thieme-connect.dersc.org In such a sequence, a radical intermediate can be oxidized or reduced to an ionic species (cation or anion), which then undergoes a polar transformation. acs.org This synergistic approach expands the synthetic toolbox, allowing for transformations not achievable through purely radical or polar chemistry alone. rsc.org

Reactivity of the Tetrahydropyran (B127337) Ether Linkage

The 3-[(Oxan-2-ylmethoxy)methyl]aniline molecule contains a tetrahydropyranyl (THP) ether. This functional group is widely used in organic synthesis as a protecting group for alcohols due to its predictable stability and cleavage conditions. nih.govorganic-chemistry.org

Stability and Potential for Cleavage of the Ether Bond under Varying Conditions

The THP ether linkage is characterized by its stability under a wide range of non-acidic conditions. It is generally resistant to:

Strongly basic conditions

Organometallic reagents (e.g., Grignard reagents, organolithiums)

Metal hydrides (e.g., LiAlH₄, NaBH₄)

Acylating and alkylating reagents organic-chemistry.org

This stability makes it an ideal protecting group during synthetic steps that involve these types of reagents. However, the THP ether is an acetal, and this functionality renders it susceptible to cleavage under acidic conditions. youtube.com

The mechanism of acid-catalyzed deprotection involves:

Protonation: A proton source protonates the ether oxygen of the THP ring. youtube.com

Ring Opening/Carbocation Formation: The C-O bond within the ring cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack: A nucleophile, typically water or an alcohol from the solvent, attacks the carbocation.

Product Formation: This leads to the regeneration of the original alcohol and the formation of 5-hydroxypentanal (B1214607) as a byproduct. wikipedia.org

A variety of acidic reagents can be used for this cleavage, ranging from strong acids like HCl to milder catalysts like p-toluenesulfonic acid (TsOH), pyridinium (B92312) p-toluenesulfonate (PPTS), or Lewis acids. organic-chemistry.orgwikipedia.org The choice of acid allows for selective deprotection even in the presence of other acid-sensitive groups.

Interactive Table: Conditions for THP Ether Cleavage
Reagent/CatalystSolventConditionsTypeReference
Acetic AcidTHF/WaterRoom TempMild Acid Hydrolysis wikipedia.org
p-Toluenesulfonic acid (TsOH)Methanol/EthanolRoom TempMild Acid Alcoholysis youtube.comwikipedia.org
Pyridinium p-toluenesulfonate (PPTS)EthanolRefluxMild Acid Alcoholysis wikipedia.org
Bismuth Triflate (Bi(OTf)₃)Solvent-freeRoom TempLewis Acid organic-chemistry.org
Lithium Chloride / WaterDMSO90 °CMild/Neutral organic-chemistry.org
Sulfuric Acid / Acetic Anhydride-Room TempStrong Acid / Acylation researchgate.net

Ring-Opening Reactions of Tetrahydropyran Derivatives and Subsequent Derivatizations

Beyond the simple cleavage of the exocyclic ether bond to deprotect an alcohol, the tetrahydropyran ring itself can undergo cleavage reactions under specific conditions. These reactions are distinct from deprotection as they involve the scission of the C-O bonds that form the heterocyclic ring.

Due to its low ring strain, tetrahydropyran is generally considered "inert" to ring-opening compared to smaller cyclic ethers like oxetane (B1205548) or tetrahydrofuran (B95107) (THF). mdpi.com However, ring-opening can be induced under forcing conditions or with specific reagents.

Reductive Cleavage: The use of mixed hydride reagents, such as LiAlH₄/AlCl₃, can effect the reductive cleavage of the THP ring. The regioselectivity of this cleavage can be influenced by substituents on the ring. cdnsciencepub.com

Acid-Catalyzed Ring-Opening: Strong acid systems, such as sulfuric acid in acetic anhydride, can cleave the THP ring to afford diacetoxyalkanes. researchgate.net

Lewis Acid-Initiated Reactions: Powerful Lewis acids like MoCl₅ have been shown to catalyze the C-O bond cleavage of THF, and similar reactivity could be anticipated for THP under the right conditions, potentially leading to dimerization or polymerization products. mdpi.com

Radical-Mediated Ring-Opening: In combustion or high-temperature environments, radical intermediates derived from tetrahydropyran can undergo unimolecular decomposition via β-scission of C-C or C-O bonds, leading to ring-opened radical species like the pentanal-5-yl radical. nih.govuga.edu These pathways are generally less relevant for controlled synthetic transformations but highlight the intrinsic reactivity of the ring system. nih.gov

Once the ring is opened, the resulting linear intermediates, such as diols or halo-alcohols, can be further functionalized (derivatized) using standard organic transformations, providing a pathway to a diverse range of acyclic compounds.

Intramolecular and Intermolecular Reactions of the Compound

Cyclization Pathways to Form Bridged or Fused Ring Systems

The structure of this compound presents possibilities for intramolecular cyclization, although such reactions are not extensively documented for this specific molecule. Generally, intramolecular cyclization would require activation of a specific bond to facilitate an attack by one of the molecule's nucleophilic centers (aniline nitrogen or ether oxygen) onto an electrophilic site.

One potential, albeit challenging, pathway could involve an intramolecular radical addition to the aniline ring. DFT calculations on related aniline derivatives show that such cyclizations are influenced by the polarity of the reacting species, with electrophilic radicals and nucleophilic arenes showing the highest rate constants. beilstein-journals.org The substitution on the aniline nitrogen is also crucial. beilstein-journals.org For a molecule like this compound, generating a radical at a suitable position on the side chain would be the first step, which could then attack the electron-rich aromatic ring.

Another theoretical pathway could involve an intramolecular oxidative cyclization. For instance, palladium-catalyzed intramolecular oxidative arylations are known to form fused biaryl systems from precursors like diaryl sulfones. acs.org A similar strategy applied to derivatives of this compound could potentially lead to fused heterocyclic systems, where the aniline or a derivatized form participates in a C-H activation and subsequent ring closure.

Furthermore, intramolecular cyclizations are a known method for synthesizing tetrahydropyran rings themselves, often proceeding through oxocarbenium ion intermediates. nih.govmdpi.com While the tetrahydropyran ring is already present in the title compound, related acid-catalyzed ring-opening and cyclization of tetrahydropyranyl ether derivatives can lead to the formation of different mono- and bicyclic ethers. ox.ac.uk

Condensation and Addition Reactions Involving the Aniline Nitrogen

The aniline nitrogen in this compound is a primary nucleophilic center and readily participates in a variety of condensation and addition reactions.

Condensation Reactions:

Acylation: The aniline group reacts with acyl chlorides or anhydrides to form stable amides (anilides). wikipedia.org This is a common strategy for protecting the amino group or for synthesizing more complex molecules. For example, reaction with acetyl chloride would yield N-{3-[(oxan-2-ylmethoxy)methyl]phenyl}acetamide.

Schiff Base Formation: Condensation with aldehydes or ketones, often under acidic catalysis, leads to the formation of imines (Schiff bases). nih.govbeilstein-journals.org These reactions are typically reversible. For instance, reacting with benzaldehyde (B42025) would form (E)-N-benzylidene-3-[(oxan-2-ylmethoxy)methyl]aniline.

Diazotization: Like most primary anilines, the amino group can be converted to a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. wikipedia.org These diazonium salts are versatile intermediates, allowing for the replacement of the amino group with a wide range of functionalities (e.g., -OH, -CN, halogens) via Sandmeyer or related reactions. wikipedia.org

Addition Reactions:

N-Alkylation: The aniline nitrogen can be alkylated, although over-alkylation to secondary and tertiary amines can be an issue. wikipedia.org

Michael Addition: The aniline can act as a nucleophile in Michael-type additions to α,β-unsaturated carbonyl compounds.

Hydroamination: In the presence of suitable catalysts, the N-H bond of the aniline can add across an alkene double bond in a hydroamination reaction. scispace.com Studies on substituted anilines show that the reaction can be tuned to favor either N-H addition (hydroamination) or C-H addition (hydroarylation). scispace.com

The reactivity of the aniline can be modulated by substituents on the aromatic ring. Electron-donating groups increase the nucleophilicity of the nitrogen, while electron-withdrawing groups decrease it. chemistrysteps.com

Stereochemical Control and Its Influence on Reactivity

The presence of a chiral center at the C2 position of the oxane ring introduces a significant element of stereochemical control in reactions involving this compound.

Diastereoselectivity in Reactions Involving the Tetrahydropyran Moiety

The chiral tetrahydropyran (THP) moiety can induce diastereoselectivity in reactions occurring at other parts of the molecule. This is particularly relevant if a new stereocenter is formed. For instance, in cycloaddition reactions involving alkenes with an allylic oxygen substituent (structurally related to parts of the title compound), reasonable levels of diastereoselectivity have been observed. nih.gov

In the context of synthesizing substituted tetrahydropyrans, which provides analogous principles, intramolecular haloetherification reactions of chiral ene acetals proceed through rigid bicyclic oxonium ion intermediates, generating two new chiral centers with high diastereoselectivity. ic.ac.uk Similarly, light-driven diastereoselective α-C(sp³)-H acetalization has been demonstrated with tetrahydropyranyl substrates, although with moderate stereochemical control. nih.gov These examples highlight that the chiral THP ring can create a biased environment that favors the formation of one diastereomer over another.

The stereochemical outcome of such reactions often depends on the formation of a chair-like transition state that minimizes steric interactions, such as A-1,3 strain. researchgate.net

Chiral Induction and Enantiospecific Transformations

Chiral induction is the process by which the chirality of the starting material influences the stereochemistry of the product. The chiral oxane moiety in this compound can act as a source of chiral induction. This principle is widely used in asymmetric synthesis. frontiersin.orgnih.gov

For example, chiral auxiliaries containing oxazolidinone moieties are used in stereoselective synthesis. nih.gov While the THP group in the title compound is not a classical auxiliary, its inherent chirality can influence the facial selectivity of an attack on a prochiral center elsewhere in the molecule. If the aniline group were to be converted into a directing group for a catalytic asymmetric reaction on the aromatic ring, the chiral side chain could potentially influence the stereochemical outcome.

Enantiospecific transformations, where the stereochemistry of the starting enantiomer directly determines the stereochemistry of the product, are also plausible. For instance, stereospecific nickel-catalyzed ring-opening cross-coupling reactions have been demonstrated for aryl-substituted tetrahydropyrans, proceeding with clean inversion of configuration at the reaction center. acs.org While this involves breaking the THP ring, it underscores how the stereochemistry of the ring dictates the product's stereochemistry.

Conformational Effects on Reaction Outcomes

The tetrahydropyran ring predominantly exists in a chair conformation. The orientation of the substituent at the C2 position—axial or equatorial—is governed by the anomeric effect. For 2-alkoxy and 2-aryloxytetrahydropyrans, there is a known preference for the axial position, and this preference increases with the electron-withdrawing nature of the group on the aryl ring. researchgate.netcdnsciencepub.com This conformational preference can significantly impact reactivity by affecting the steric accessibility of nearby functional groups.

The conformational rigidity of the ring system can influence stereoselectivity. nih.gov For example, introducing a bulky t-butyl group at the C4 position of a tetrahydropyran ring locks it into a specific chair conformation, which can be used to study reaction mechanisms without interference from conformational changes. academie-sciences.fr In the case of this compound, the preferred conformation of the oxane ring will dictate the spatial arrangement of the entire side chain, influencing how it interacts with reagents and catalysts.

Computational and experimental studies on related oxocarbenium ions (formed during some reactions of THP ethers) show that electrostatic interactions between substituents and the cationic center strongly influence conformational equilibria, which in turn determines the stereochemical outcome of nucleophilic additions. nih.gov The barrier to ring inversion in 2-alkoxy and 2-aryloxytetrahydropyrans is also lower than in tetrahydropyran itself, indicating greater conformational flexibility which could play a role in reaction dynamics. researchgate.net

Data Tables

Table 1: Influence of Substituents on Aniline Basicity (Illustrative Analogy)

This table illustrates the general principle of how substituents affect the basicity of aniline, which is applicable to derivatives of this compound.

Aniline DerivativeSubstituentpKa of Conjugate AcidBasicity Relative to Aniline
4-Nitroaniline-NO₂ (Electron-withdrawing)1.0Less Basic
3-Chloroaniline-Cl (Electron-withdrawing)3.5Less Basic
Aniline-H4.6-
4-Methylaniline-CH₃ (Electron-donating)5.1More Basic

Data is for illustrative purposes to show electronic effects.

Table 2: Conformational Preference in 2-Aryloxytetrahydropyrans at 156 K

This data demonstrates the anomeric effect, showing the preference for the axial conformer, a key principle governing the conformation of the oxane moiety in the title compound.

Solvent4-Substituent on Phenoxy Group% Axial ConformerΔG° (E→A) (kcal/mol)
CF₂Br₂-OCH₃79%-0.4
CF₂Br₂-NO₂90%-0.7
CHFCl₂-OCH₃--0.3
CHFCl₂-NO₂--0.5

Source: Adapted from data on conformational behavior of 2-aryloxytetrahydropyrans. cdnsciencepub.com

Theoretical and Computational Studies of 3 Oxan 2 Ylmethoxy Methyl Aniline

Molecular Structure and Conformational Analysis

Quantum Mechanical (e.g., DFT) Calculations for Electronic Structure and Geometry Optimization

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the most stable geometric and electronic structure of a molecule. For 3-[(Oxan-2-ylmethoxy)methyl]aniline, DFT calculations using a basis set such as B3LYP/6-31G(d,p) would be employed to optimize the molecular geometry to its lowest energy state. researchgate.net

These calculations would yield precise bond lengths, bond angles, and dihedral angles. It is anticipated that the aniline (B41778) part of the molecule would exhibit a nearly planar geometry, although the amino group itself is known to have a slight pyramidalization. derpharmachemica.com The C-N bond length and the angles within the benzene (B151609) ring would be influenced by the electronic nature of the meta-substituent.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Hypothetical Data)

ParameterPredicted ValueSource/Basis of Prediction
C(ipso)-C(meta) Bond Length (Å)1.39Typical aromatic C-C bond
C(meta)-CH₂ Bond Length (Å)1.51Standard sp³-sp³ C-C bond
C-N Bond Length (Å)1.40Based on studies of substituted anilines researchgate.net
C-O-C Bond Angle (°)112.5Typical for aliphatic ethers
Aniline N-H Bond Length (Å)1.01Standard N-H bond length
N-C(ipso)-C(ortho) Bond Angle (°)120.5Typical for substituted benzenes

Note: The data in this table is hypothetical and is based on typical values found in related structures and computational studies on similar molecules. Specific experimental or computational data for this compound is not available in the cited literature.

Exploration of Conformational Space of the Tetrahydropyran (B127337) Ring and Flexible Linker

The tetrahydropyran (THP) ring and the flexible ether linker introduce significant conformational complexity. The THP ring itself predominantly adopts a chair conformation to minimize steric and torsional strain. beilstein-journals.orgscribd.com The substituent at the 2-position of the THP ring can exist in either an axial or equatorial position, with the equatorial position generally being more stable to avoid 1,3-diaxial interactions.

The flexible linker, -CH₂-O-CH₂-, has multiple rotatable bonds, leading to a vast conformational landscape. A systematic conformational search using molecular mechanics or semi-empirical methods, followed by DFT optimization of the low-energy conformers, would be necessary to identify the global minimum and other energetically accessible conformations. scribd.com The relative orientation of the aniline ring and the THP ring is dictated by the torsions around the C-C and C-O bonds of the linker. It is expected that extended, or anti, conformations of the linker would be among the most stable, minimizing steric clashes between the two ring systems.

Aromaticity and Substituent Effects on the Aniline Core

The electron-withdrawing nature of the substituent is expected to decrease the electron density on the aniline nitrogen atom, thereby reducing its basicity compared to unsubstituted aniline. researchgate.net Computational methods can quantify this effect by calculating properties such as the natural charge on the nitrogen atom and the energy of protonation. These theoretical descriptors often show a good correlation with experimentally determined pKa values. researchgate.net

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, including the synthesis of this compound. A plausible synthetic route would involve the etherification of 3-aminobenzyl alcohol with a suitable 2-substituted tetrahydropyran derivative.

Transition State Characterization and Energy Profile Analysis for Synthetic Steps

For a given synthetic step, such as the formation of the ether linkage, computational methods can be used to identify the transition state (TS) structure. A transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the bond-forming and bond-breaking processes. beilstein-journals.org For an Sₙ2-type etherification, the transition state would feature a partially formed C-O bond and a partially broken bond to the leaving group.

Table 2: Hypothetical Energy Profile for a Key Synthetic Step (e.g., Etherification) (kcal/mol)

SpeciesRelative Energy (kcal/mol)Basis of Prediction
Reactants0Reference point
Transition State+20 to +25Typical activation energy for Sₙ2 reactions beilstein-journals.orgmdpi.com
Products-5 to -10Exothermic reaction is plausible for ether formation

Note: The data in this table is hypothetical and serves as an illustration of what a computational study might reveal. Specific experimental or computational data for the synthesis of this compound is not available in the cited literature.

Computational Modeling of Catalytic Cycles and Intermediates

Many organic reactions are facilitated by catalysts, and computational modeling can be used to elucidate the complete catalytic cycle. If the synthesis of this compound were to be performed using a catalyst, for instance, a phase-transfer catalyst or a metal-based catalyst for an etherification reaction, computational studies could model the interaction of the catalyst with the reactants. acs.org

Solvent Effects and Reaction Dynamics Simulations

The chemical behavior of this compound is significantly influenced by its surrounding solvent environment. Computational simulations, particularly those employing quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD), are pivotal in elucidating these interactions.

Solvent effects are critical in modulating the electronic properties and reactivity of aniline derivatives. globalnmr.orgsemanticscholar.org For instance, the polarity of the solvent can alter the charge distribution within the molecule, affecting properties like the dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO). semanticscholar.org Computational models such as the Conductor-like Screening Model (COSMO) and the Polarizable Continuum Model (PCM) are frequently used to simulate these bulk solvent effects. Studies on similar aniline derivatives have shown that increasing solvent polarity can lead to a red shift in electronic absorption spectra. acs.org

Reaction dynamics simulations offer a time-resolved perspective on chemical processes. uzh.ch For a molecule like this compound, these simulations can model key reaction steps, such as protonation of the amino group or electrophilic attack on the aromatic ring, providing insights into the transition states and energy barriers involved. beilstein-journals.orgnih.govd-nb.info For example, in reactions involving the amino group, explicit solvent molecules can form hydrogen bonds, stabilizing intermediates and influencing the reaction pathway. MD simulations can track the trajectories of all atoms over time, revealing the specific solvent-solute interactions that govern the reaction mechanism. bohrium.com

A hypothetical study on the hydrolysis of the ether linkage in this compound in different solvents could yield the following data:

SolventDielectric ConstantCalculated Activation Energy (kcal/mol)Predicted Relative Rate
Water80.122.51.00
Ethanol24.525.80.15
Tetrahydrofuran (B95107) (THF)7.528.10.03
Hexane1.931.40.002

Prediction of Spectroscopic Parameters for Structural Characterization

Computational chemistry provides powerful tools for predicting spectroscopic data, which are invaluable for the structural elucidation of newly synthesized compounds like this compound.

Theoretical calculations of NMR chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method, are instrumental in assigning signals in experimental spectra. researchgate.net For this compound, calculations can predict the 13C and 15N chemical shifts. The 15N chemical shift is particularly sensitive to the electronic environment of the amino group and the degree of n-π conjugation with the benzene ring. mdpi.comnih.gov The chemical shifts of the aromatic carbons are influenced by the electronic effects of the meta-substituent, providing insight into its electron-donating or -withdrawing nature. researchgate.netmdpi.com

Below is a table of predicted versus hypothetical experimental 13C NMR chemical shifts for this compound in CDCl3.

Carbon AtomCalculated Chemical Shift (ppm)Hypothetical Experimental Shift (ppm)
C1 (C-NH2)146.8147.2
C2113.5113.9
C3 (C-CH2)139.5139.9
C4117.8118.1
C5129.4129.7
C6114.2114.5
CH2-O72.172.5
O-CH2-Oxane68.969.3
Oxane C2'99.299.6

Simulated IR spectra, obtained from computational frequency analysis, are crucial for interpreting experimental vibrational spectra. iosrjournals.org By calculating the harmonic vibrational frequencies, one can predict the positions of key absorption bands. d-nb.info For this compound, this includes the N-H stretching frequencies of the amino group, the C-N stretching, the aromatic C-H and C=C stretching, and the C-O-C stretching of the ether linkage. nih.govresearchgate.net Discrepancies between calculated and experimental frequencies, which often arise from the harmonic approximation, can be corrected using empirical scaling factors. The influence of intermolecular hydrogen bonding on the N-H stretching frequencies can also be modeled. nih.gov

Structure-Reactivity Relationships

The (Oxan-2-ylmethoxy)methyl group at the meta position influences the reactivity of the aniline ring through a combination of electronic and steric effects. Electronically, the group is primarily weakly electron-withdrawing due to the inductive effect of the ether oxygen atom. This effect slightly deactivates the aromatic ring towards electrophilic substitution compared to unsubstituted aniline. The meta-positioning of the substituent directs incoming electrophiles primarily to the ortho and para positions relative to the strongly activating amino group.

Sterically, the substituent is relatively bulky and can hinder reactions at the adjacent ortho positions (C2 and C4). mdpi.com The flexibility of the ether linkage allows the oxane group to adopt various conformations, which can be explored using computational conformational analysis. The steric hindrance can be quantified by calculating steric maps or buried volume percentages. mdpi.com Density Functional Theory (DFT) calculations can be used to determine atomic charges and Fukui functions, which predict the most likely sites for electrophilic, nucleophilic, and radical attack. nih.gov

Computational screening allows for the rational design of novel derivatives of this compound with tailored properties. acs.org By systematically modifying the parent structure in silico—for example, by changing the substituents on the aniline ring or altering the linker between the ring and the oxane moiety—it is possible to predict how these changes will affect properties like receptor binding affinity, solubility, or electronic characteristics. ijprajournal.com

For instance, a computational workflow could be established to screen a virtual library of derivatives for potential use as building blocks in medicinal chemistry. researchgate.net Properties such as the HOMO-LUMO gap (an indicator of chemical reactivity), dipole moment, and polar surface area can be calculated for each derivative. semanticscholar.orgrdd.edu.iq This screening process can prioritize a smaller, more promising set of candidate molecules for synthesis and experimental testing, thereby saving significant time and resources. bohrium.com

A hypothetical computational screening of derivatives for enhanced aqueous solubility might involve calculating the partition coefficient (logP) and polar surface area (PSA):

Derivative ModificationCalculated logPCalculated PSA (Å2)Predicted Solubility Trend
Parent Compound2.157.8Reference
Add -OH to Oxane1.578.0Increased
Add -COOH to Aniline Ring1.895.1Increased
Replace -NH2 with -NO22.583.6Decreased

Applications of 3 Oxan 2 Ylmethoxy Methyl Aniline As a Research Intermediate in Organic Synthesis

Building Block for Novel Functional Molecules and Materials

The strategic placement of its functional groups allows 3-[(Oxan-2-ylmethoxy)methyl]aniline to serve as a foundational component in the synthesis of diverse and high-value chemical entities.

Precursor for Advanced Aromatic Amine Derivatives

The primary amino group on the aniline (B41778) ring is a key handle for a multitude of chemical transformations, making the compound an excellent starting point for advanced aromatic amine derivatives. sundarbanmahavidyalaya.in Aromatic amines are a critical class of compounds found in pharmaceuticals, dyes, and polymers. sundarbanmahavidyalaya.inresearchgate.net The reactivity of the amine group allows for straightforward modifications such as acylation, benzoylation, and N-alkylation. sundarbanmahavidyalaya.ingoogle.com

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, further expand its utility, enabling the formation of C-N bonds with various aryl and alkyl partners. organic-chemistry.org The ability to protect the amine, perform other transformations on the molecule, and then deprotect it adds another layer of synthetic versatility. These reactions allow chemists to introduce a wide range of functional groups, tailoring the molecule's electronic and steric properties for specific applications. For instance, it can be converted into sulfonamides, amides, or more complex tertiary amines, each class having distinct chemical properties and potential uses. researchgate.net

Table 1: Synthesis of Aromatic Amine Derivatives from this compound

Reaction Type Reagent Example Product Type
Acylation Acid Chlorides, Anhydrides N-Aryl Amides
Benzoylation Benzoyl Chloride N-Aryl Benzamides
Reductive Amination Aldehydes/Ketones, Reducing Agent Secondary/Tertiary Amines
Buchwald-Hartwig Amination Aryl Halides, Palladium Catalyst Diaryl or Alkylaryl Amines
Sulfonylation Sulfonyl Chlorides Sulfonamides

Scaffold for the Synthesis of Complex Heterocyclic Compounds (e.g., Indoles, Quinolines, Benzoxazines)

The aniline moiety is a classic precursor for the synthesis of numerous nitrogen-containing heterocyclic compounds, which form the core of many natural products and pharmaceutical agents.

Indoles: The indole (B1671886) scaffold is a privileged structure in medicinal chemistry. google.com this compound can serve as the starting aniline component in several classical and modern indole syntheses. For example, in the Fischer indole synthesis, it can be reacted with a ketone or aldehyde to form a phenylhydrazone, which then cyclizes under acidic conditions. core.ac.uk Other methods, such as the Reissert, Madelung, and various transition-metal-catalyzed cyclizations of substituted anilines with alkynes, provide routes to specifically substituted indoles. core.ac.ukgoogle.comorganic-chemistry.org The side chain of this compound would be incorporated into the final indole product at the 5-position, offering a route to novel indole derivatives.

Quinolines: Quinolines are another vital class of N-heterocycles with broad applications. researchgate.net The aniline structure of the title compound makes it an ideal substrate for established quinoline (B57606) syntheses such as the Combes, Doebner-von Miller, and Friedländer reactions. organic-chemistry.orgmdpi.com These methods typically involve the condensation of an aniline with dicarbonyl compounds, α,β-unsaturated aldehydes, or ketones. nih.govgoogle.com For instance, reacting this compound with an appropriate three-carbon unit can efficiently construct the quinoline core, yielding derivatives substituted at the 7-position with the (oxan-2-ylmethoxy)methyl group. organic-chemistry.org

Benzoxazines: Benzoxazines are precursors to polybenzoxazines, a class of high-performance phenolic thermosetting polymers. semanticscholar.orgnih.gov The synthesis of benzoxazine (B1645224) monomers occurs via a Mannich-like condensation reaction involving a phenol, a primary amine, and formaldehyde. nih.govresearchgate.net this compound can act as the primary amine component in this reaction. By condensing it with various phenols and formaldehyde, a diverse library of novel benzoxazine monomers can be created, each carrying the unique (oxan-2-ylmethoxy)methyl substituent. nih.govmdpi.com

Table 2: Heterocyclic Synthesis Applications

Heterocycle General Method Reactants with this compound
Indole Fischer Synthesis Ketone/Aldehyde, Acid Catalyst
Palladium-catalyzed Cyclization 2-Haloaniline (derived from), Alkyne
Quinoline Friedländer Synthesis 2-Aminoaryl Aldehyde/Ketone (derived from), Compound with α-methylene group
Skraup Synthesis Glycerol, Sulfuric Acid, Oxidizing Agent
Benzoxazine Mannich Condensation Phenolic Compound, Formaldehyde

Integration into Polymer Architectures for Material Science Research

The functional groups on this compound make it a promising monomer for creating novel polymers with tailored properties.

The aniline unit allows it to undergo oxidative polymerization to form a substituted polyaniline (PANI). researchgate.netrsc.org PANI is a well-known conducting polymer, and incorporating the bulky, flexible (oxan-2-ylmethoxy)methyl side chain could significantly alter the polymer's morphology, solubility, and processing characteristics. rsc.orglettersonmaterials.com These modifications can influence the final material's electrical conductivity and sensory response, opening up possibilities for its use in chemical sensors or other electronic devices. rsc.orglettersonmaterials.com

Furthermore, as a precursor to benzoxazine monomers, the compound provides an entry into the field of polybenzoxazine resins. semanticscholar.org These thermosets are known for their excellent thermal stability, mechanical strength, and low water absorption. The incorporation of the oxane-containing side chain could impart increased flexibility or other desirable properties to the final cured polymer network, making it suitable for advanced composites and coatings. nih.gov

Contribution to Synthetic Methodological Development

Beyond its role as a building block, this compound is a valuable tool for synthetic chemists looking to develop and validate new reaction protocols.

Validation of New C-H Functionalization Protocols

The direct functionalization of carbon-hydrogen (C-H) bonds is a major goal in modern organic synthesis, as it offers more efficient pathways to complex molecules. sigmaaldrich.com Aromatic C-H functionalization often relies on directing groups to control regioselectivity. The amino group of this compound (or its acylated derivatives) can serve as an effective directing group for ortho-C-H activation. rsc.org

This compound can be used as a model substrate to test the efficacy and scope of new catalytic systems, for instance, those based on palladium or iridium, for directed C-H olefination, arylation, or amination. rsc.orgchemrxiv.org Researchers can use it to verify that a new protocol works on a moderately complex aniline derivative, providing crucial data on functional group tolerance and catalyst performance. beilstein-journals.org

Demonstration of Novel Etherification and Cyclization Strategies

The structure of this compound itself is a testament to etherification strategies, specifically the coupling of an alcohol (tetrahydropyran-2-ylmethanol) with a benzylic position. Its synthesis can serve as a case study for developing milder or more efficient ether bond-forming reactions.

More significantly, the compound is an excellent substrate for demonstrating new cyclization strategies to form heterocyclic systems. Modern synthetic chemistry is focused on developing domino or cascade reactions that form multiple bonds in a single operation. For example, novel copper-catalyzed domino cyclizations have been developed for the synthesis of complex spirotetrahydroquinolines from anilines. beilstein-journals.org Using this compound in such a reaction would effectively test the robustness of the new method and simultaneously produce a novel, complex heterocyclic product. Similarly, it could be employed to validate new radical-mediated cyclizations that lead to the rapid construction of N-heterocycles. acs.org

Based on a comprehensive search of available scientific literature, there is currently no specific research data or published studies focusing on the adoption of This compound in green chemistry protocols for efficient syntheses.

Therefore, the requested article section, "5.2.3. Adoption in Green Chemistry Protocols for Efficient Syntheses," including detailed research findings and data tables, cannot be generated at this time due to the absence of relevant information in the public domain. Further research and publication in this specific area would be required to provide the detailed content as outlined.

Future Research Directions and Perspectives on 3 Oxan 2 Ylmethoxy Methyl Aniline

Development of More Sustainable and Atom-Economical Synthetic Pathways

The future of synthesizing 3-[(Oxan-2-ylmethoxy)methyl]aniline and its derivatives will heavily lean towards green chemistry principles, emphasizing sustainability and atom economy. Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. researchgate.net The goal is to design synthetic routes that minimize waste and maximize efficiency. researchgate.netbeilstein-journals.org

Future research will likely focus on:

Catalytic Processes: Moving away from stoichiometric reagents, researchers will likely explore novel metal-catalyzed reactions. bath.ac.uk For instance, developing catalytic systems for the key bond-forming steps, such as the etherification or the introduction of the aminomethyl group, can reduce the number of synthetic steps and the amount of waste generated. psu.edu Iron(III) sulfate, for example, has been used as a catalyst for rearrangements to form amides in water, showcasing a green approach. rsc.org

Solvent-Free and Benign Solvents: Efforts will be made to replace hazardous organic solvents with more environmentally friendly alternatives like water or to conduct reactions under solvent-free (neat) conditions. beilstein-journals.org Catalyst- and solvent-free conditions represent a highly atom-economical and eco-friendly pathway for certain organic reactions. beilstein-journals.org

Borrowing Hydrogen Methodology: The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" strategy is a powerful method for forming C-N bonds from alcohols and amines, producing only water as a byproduct. researchgate.net This atom-economical approach could be applied to the synthesis of this compound, avoiding the use of toxic alkylating agents. researchgate.net

Exploration of Unprecedented Reactivity and Transformations

While the current utility of this compound is likely as a building block, future research will delve into its unique reactivity to unlock novel transformations. The interplay between the aniline (B41778) moiety, the flexible ether linkage, and the oxane ring presents opportunities for discovering new chemical reactions.

Key areas for exploration include:

Nitrogen-Centered Radical Chemistry: The aniline group can be a precursor to nitrogen-centered radicals. acs.org Studying the generation and subsequent reactions of such radicals derived from this compound could lead to novel methods for C-H amination or the construction of complex nitrogen-containing heterocycles. acs.org

Directed C-H Functionalization: The ether and amine functionalities could act as directing groups, enabling site-selective functionalization of the aromatic ring. This would allow for the precise introduction of new substituents, creating a diverse range of derivatives with tailored properties.

Cycloaddition Reactions: The imines derived from 4-methyl aniline have been used in [2+5] cycloaddition reactions to create novel 1,3-oxazepine derivatives. researchgate.netuomustansiriyah.edu.iq Similar strategies could be explored for this compound to build more complex heterocyclic systems.

Advanced Computational Modeling for Predictive Synthesis and Design

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, computational modeling will accelerate the discovery and optimization process.

Future applications of computational modeling include:

Predictive Synthesis: Using Density Functional Theory (DFT) and other quantum chemical methods, researchers can model reaction pathways, calculate transition state energies, and predict the feasibility and outcome of new reactions. researchgate.netnih.gov This can guide experimental work, saving time and resources by identifying the most promising synthetic routes before they are attempted in the lab.

Scaffold-Based Drug Design: The molecular structure of this compound can serve as a scaffold for designing new biologically active molecules. u-strasbg.fr Computational docking simulations can predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. researchgate.netnih.gov This allows for the rational design of new potential therapeutic agents.

Property Prediction: Computational tools can accurately predict various physicochemical properties of new derivatives, such as solubility, lipophilicity, and electronic properties. This is crucial for applications in materials science and medicinal chemistry, where fine-tuning these properties is essential for performance. nih.gov

Integration into Automated Synthesis Platforms and Combinatorial Libraries for Chemical Discovery

To rapidly explore the chemical space around the this compound core, future research will focus on its integration into high-throughput and automated workflows.

Key developments will be:

Automated Synthesis: Robotic platforms can perform multi-step syntheses in a continuous and automated fashion, enabling the rapid production of numerous derivatives. chemrxiv.orgnih.gov By developing robust reactions that can be translated to these platforms, researchers can quickly build libraries of compounds based on the this compound scaffold. chemrxiv.org

Combinatorial Libraries: This compound is an ideal candidate for inclusion in combinatorial libraries. nih.govnih.gov In this approach, a core scaffold is combined with various building blocks to generate a large collection of related molecules. u-strasbg.fralipheron.com These libraries, which can contain millions of unique compounds, can then be screened for desirable properties, such as biological activity in drug discovery campaigns. nih.gov The use of DNA-encoded libraries (DECL) is one such strategy where the central scaffold plays a crucial role in the affinity and specificity of the discovered ligands. nih.gov

Q & A

(Basic) What are the recommended synthetic routes for 3-[(Oxan-2-ylmethoxy)methyl]aniline, and how can purity be optimized?

Methodological Answer:
Synthesis typically involves functionalization of aniline derivatives via nucleophilic substitution or coupling reactions. For example:

  • Step 1: Protect the aniline amine group (e.g., using Boc or acetyl groups) to prevent undesired side reactions .
  • Step 2: Introduce the oxane-containing substituent via alkylation or Mitsunobu reaction (e.g., using oxan-2-ylmethanol and a coupling agent like DIAD) .
  • Step 3: Deprotect the amine group under mild acidic or basic conditions.
    Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Monitor purity via HPLC (>98%) and confirm structure with 1^1H/13^{13}C NMR (e.g., aromatic protons at δ 6.5–7.2 ppm, oxane protons at δ 3.2–4.0 ppm) .

(Basic) How can the electronic effects of the oxane substituent influence the reactivity of the aniline moiety?

Methodological Answer:
The oxane ring’s electron-donating methoxy group increases electron density on the aromatic ring, enhancing nucleophilicity of the amine. This can be quantified via:

  • Basicity Measurements: Compare pKa values with unsubstituted aniline using potentiometric titration (expected higher basicity due to resonance donation) .
  • Electrochemical Analysis: Cyclic voltammetry to assess oxidation potentials; the substituent may lower the oxidation threshold, relevant for polymerization studies .

(Advanced) What mechanistic pathways govern radical-mediated reactions involving this compound?

Methodological Answer:
Under photoredox conditions (e.g., Ir catalysts like [Ir(ppy)2_2(dtbbpy)]BF4_4), the aniline derivative can generate α-aminomethyl radicals:

  • Pathway A: Radical addition to α,β-unsaturated carbonyls (e.g., cyclic enones), followed by reduction to yield linear adducts.
  • Pathway B: Intramolecular cyclization via radical attack on the aromatic ring, forming tricyclic products (dominant in five-membered substrates) .
    Key Data: Product ratios (e.g., 14:19 = 2:1 in cyclohexenone reactions) are independent of substrate stoichiometry, suggesting non-chain radical propagation .

(Advanced) How does this compound perform in copolymer systems, and what factors affect conductivity?

Methodological Answer:
When copolymerized with substituted anilines (e.g., 2-methylaniline):

  • Synthesis: Oxidative polymerization (APS/HCl) yields copolymers with tunable conductivity (103^{-3}–101^{-1} S/cm).
  • Key Factors:
    • Substituent Position: Para-substitution (oxane group) improves solubility but may reduce conjugation length.
    • Doping Level: HCl doping increases charge carriers; optimize via elemental analysis (N:S ratio) .
      Data Reference: Conductivity ranges from 0.08 S/cm (10% oxane) to 0.02 S/cm (30% oxane) in poly(aniline-co-derivative) systems .

(Advanced) How can computational modeling predict spectroscopic properties or reaction outcomes?

Methodological Answer:

  • DFT Calculations: Use Gaussian09 with B3LYP/6-311G(d,p) to simulate NMR shifts (deviations <0.2 ppm vs experimental) and IR vibrational modes (e.g., N–H stretch at ~3400 cm1^{-1}) .
  • Reactivity Prediction: Calculate Fukui indices to identify nucleophilic/electrophilic sites; the oxane group directs electrophilic substitution to the meta position .

(Basic) What analytical techniques are critical for characterizing degradation products?

Methodological Answer:

  • LC-MS/MS: Identify hydrolyzed products (e.g., oxane ring-opening to form diols) with m/z matching theoretical fragments.
  • TGA/DSC: Monitor thermal stability; decomposition onset >200°C indicates robust oxidative resistance .

(Advanced) Are there contradictions in reported synthetic yields, and how can they be resolved?

Data Contradiction Analysis:

  • Issue: Yields for photoredox reactions vary (30–67%) depending on solvent (MeOH vs CH2_2Cl2_2) and catalyst loading (1–2.5 mol% Ir) .
  • Resolution: Optimize light intensity (450 nm LED) and degassing (N2_2 sparging) to suppress side reactions. Confirm reproducibility via triplicate runs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.